molecular formula C16H11BrN2O B1673391 Kenpaullone CAS No. 142273-20-9

Kenpaullone

Cat. No.: B1673391
CAS No.: 142273-20-9
M. Wt: 327.17 g/mol
InChI Key: QQUXFYAWXPMDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kenpaullone (9-bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a small-molecule kinase inhibitor first identified in 1999 through the National Cancer Institute’s (NCI) drug screening program . It exhibits dual inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3β). Mechanistically, it competitively binds to the ATP-binding pocket of these kinases, disrupting their catalytic activity .

Properties

IUPAC Name

9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUXFYAWXPMDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161994
Record name 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142273-20-9
Record name Kenpaullone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142273-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kenpaullone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142273209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name kenpaullone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=664704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kenpaullone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Kenpaullone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72H2BL53P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation of Benzazepine Dione Precursors

The benzazepine dione core is synthesized via cyclization of appropriately substituted precursors. For this compound, a 9-bromo substituent is introduced early in the sequence, either through bromination of the benzazepine dione or by starting with a pre-brominated building block. Electron-withdrawing groups at the 9-position, such as bromine, enhance CDK1/cyclin B inhibition.

Fischer Indole Cyclization

The benzazepine dione undergoes cyclization with a phenylhydrazine derivative under acidic conditions (e.g., HCl or H₂SO₄ in ethanol) to form the indole ring. This step is critical for establishing the indolo[3,2-d]benzazepin-6(5H)-one framework. The reaction proceeds via acid-catalyzed formation of a phenylhydrazone intermediate, followed by-sigmatropic rearrangement and aromatization.

Modern Synthetic Approaches

Recent advancements have expanded this compound’s synthetic toolkit, offering improved efficiency and scalability.

Selective Functionalization and Derivatization

This compound’s structure allows for targeted modifications to enhance solubility or activity.

Alkylation of Nitrogen Atoms

  • Lactam Nitrogen : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH/THF selectively alkylates the lactam nitrogen.
  • Indole Nitrogen : Alkylation at the indole nitrogen requires KOH/acetone conditions to avoid lactam ring opening.

Analytical Characterization

This compound’s identity and purity are confirmed via:

  • NMR Spectroscopy : Distinct signals for the 9-bromo substituent (δ 7.8–8.0 ppm) and lactam carbonyl (δ 170–175 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 343.0 [M+H]⁺.
  • HPLC : Purity >98% under reverse-phase conditions.

Chemical Reactions Analysis

Kenpaullone undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pain Management

Mechanism of Action
Kenpaullone has been identified as an effective analgesic in preclinical models of pathological pain. It enhances the expression and function of the KCC2 transporter in neurons by inhibiting GSK3β, leading to a normalization of inhibitory neurotransmission. This mechanism is crucial for alleviating pain associated with nerve injury and bone cancer .

Case Studies

  • Nerve Injury Model : In studies involving mouse models of nerve injury, this compound significantly restored KCC2 expression and GABA-evoked chloride reversal potential in the spinal cord dorsal horn, which correlated with reduced pain-like behaviors .
  • Bone Cancer Pain : this compound was also effective in models simulating pain from cancer cell seeding in the femur, demonstrating prolonged and profound pain relief .

Cancer Therapy

Targeting Cancer Stem Cells
this compound has shown promise in targeting glioblastoma stem cells and overcoming chemoresistance to temozolomide (TMZ). The compound enhances the efficacy of TMZ by inhibiting GSK3β, thereby suppressing tumor growth and increasing survival rates in preclinical models .

Case Studies

  • Combination Therapy with Temozolomide : In vivo studies demonstrated that this compound combined with TMZ resulted in a 97.8% reduction in tumor growth compared to controls. This combination therapy also significantly prolonged survival times compared to TMZ alone .
  • Breast and Prostate Cancers : this compound has been reported to inhibit GSK3β and CDK activity, making it a candidate for treating various cancers beyond glioblastoma, including breast and prostate cancers .

Neuroprotection

Applications in Neurodegenerative Diseases
this compound's dual inhibition of GSK3 and HGK kinases has been linked to improved survival rates of motor neurons derived from amyotrophic lateral sclerosis (ALS) patients. This suggests potential applications in neurodegenerative disease treatment .

Case Studies

  • Motor Neuron Survival : In a study focusing on ALS, this compound significantly prolonged the survival of human motor neurons derived from induced pluripotent stem cells, highlighting its neuroprotective properties .
  • Ebola Virus Research : this compound exhibited dose-dependent efficacy against Ebola virus infection in vitro without causing cellular toxicity, indicating its potential utility in infectious disease contexts as well .

Summary Table of Applications

Application AreaMechanismKey Findings
Pain ManagementEnhances KCC2 expressionReduces pain-like behavior in nerve injury models
Cancer TherapyInhibits GSK3βEnhances TMZ efficacy; reduces tumor growth significantly
NeuroprotectionDual inhibition of kinasesImproves survival of motor neurons in ALS models
Infectious DiseaseInhibits viral replicationEffective against Ebola virus without toxicity

Comparison with Similar Compounds

Key Pharmacological Properties :

  • IC50 Values :
    • CDK1/cyclin B: 0.4 μM
    • CDK2/cyclin A: 0.68 μM
    • GSK3β: 23–80 nM (significantly lower than CDKs) .
  • Structural Features: A brominated indolo-benzazepinone scaffold with a molecular weight of 327.18 g/mol, enabling moderate blood-brain barrier (BBB) penetration in combination therapies .

Therapeutic Applications :
Kenpaullone has shown promise in diverse preclinical models, including:

  • Glioblastoma (GBM) : Enhances temozolomide (TMZ) efficacy by suppressing GSC stemness and MGMT promoter methylation .
  • Neurodegeneration : Protects motor neurons in amyotrophic lateral sclerosis (ALS) and mitigates tau hyperphosphorylation in Alzheimer’s disease (AD) models .
  • Ototoxicity: Prevents cisplatin- and noise-induced hearing loss by targeting CDK2 .

Comparison with Similar Compounds

This compound belongs to the paullone family , a class of heterocyclic kinase inhibitors. Below is a detailed comparison with structural analogs and functionally related compounds:

Paullone Derivatives

Alsterpaullone (NSC 705701)

  • Key Differences :
    • Potency : 10-fold higher CDK1/cyclin B inhibition (IC50 = 35 nM ) compared to this compound .
    • Targets : Inhibits CDK1, CDK5, and GSK3β but lacks significant Sirtuin inhibition, unlike some modified paullones .
    • Therapeutic Use : Demonstrates superior antitumor activity in vitro (log GI50 = -6.4 M) .

10-Bromopaullone (NSC 672234)

  • Shared Features : Inhibits CDKs and GSK3β but with reduced selectivity.
  • Divergence : Less effective in cell cycle arrest compared to this compound in NCI screens .

Non-Paullone Kinase Inhibitors

AZD5438

  • Target Profile : Inhibits GSK3α/β and CDKs but with distinct CDK isoform selectivity (e.g., CDK2 > CDK1).
  • Efficacy : Outperforms this compound in protecting against cisplatin toxicity and mitochondrial dysfunction .

AT7519

  • Mechanism : Broad CDK inhibitor (CDK1, 2, 5, 9) with weaker GSK3β affinity.
  • Advantage : More potent apoptosis induction in cancer cells than this compound .

Tideglusib

  • Clinical Relevance : Advanced to human trials for Alzheimer’s and muscular dystrophy, unlike this compound .

Functional Comparison Table

Compound Primary Targets IC50 (GSK3β) IC50 (CDK1/cyclin B) Key Therapeutic Advantages Limitations
This compound CDK1/2/5, GSK3β 23–80 nM 0.4 μM BBB penetration with TMZ; neuroprotection Moderate CDK potency; context-dependent CDK inhibition
Alsterpaullone CDK1/5, GSK3β 20 nM 35 nM High antitumor activity; robust CDK1 inhibition Limited in vivo BBB penetration
AZD5438 CDK2, GSK3α/β 120 nM 16 nM (CDK2) Superior mitochondrial protection Narrow therapeutic window
Tideglusib GSK3β 60 nM N/A Clinical trial validation No CDK inhibition; limited oncology use

Critical Differentiation Factors

Kinase Selectivity :

  • This compound’s GSK3β inhibition (IC50 ~23 nM) is 10–30× more potent than its CDK activity, unlike AZD5438 or AT7519, which prioritize CDKs .
  • Alsterpaullone’s enhanced CDK1 affinity makes it preferable for cell cycle studies, while this compound’s GSK3β focus suits neurodegenerative models .

Therapeutic Context: In ALS, this compound’s dual CDK/GSK3β inhibition provides neuroprotection superior to olesoxime (mPTP-targeted drug) .

Pharmacokinetics: this compound’s lipophilicity enables BBB penetration in combination with TMZ but requires high doses for monotherapy efficacy .

Biological Activity

Kenpaullone (KP) is a small molecule that has garnered attention for its diverse biological activities, particularly as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinases (CDKs). This article delves into the compound's mechanisms, therapeutic potentials, and relevant case studies.

This compound functions primarily through the inhibition of GSK-3β and CDKs. The inhibition of GSK-3β is particularly significant as it plays a crucial role in various cellular processes, including cell survival, differentiation, and apoptosis. The compound has been shown to have an IC50 value of approximately 0.23 μM for GSK-3β, with varying potency against different CDKs (CDK1: 0.4 μM, CDK2: 0.68-0.85 μM) .

Biological Activity Highlights:

  • GSK-3β Inhibition: this compound inhibits GSK-3β, leading to increased expression of the Kcc2 gene, which is crucial for maintaining inhibitory GABAergic neurotransmission .
  • CDK Inhibition: It also inhibits several CDKs, which are vital for cell cycle regulation and have implications in cancer therapy .
  • Neuroprotective Effects: this compound has demonstrated neuroprotective effects in various models, including those related to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) .

Pain Management

Recent studies have highlighted this compound's potential as an analgesic. In preclinical models of chronic pain associated with nerve injury and bone cancer, KP significantly reduced pain-like behaviors by enhancing Kcc2 expression in neurons. This mechanism restores GABAergic inhibition, which is often disrupted in chronic pain conditions .

Table 1: this compound's Effects on Pain Models

StudyModelResult
Liedtke et al. (2023)Nerve InjurySignificant reduction in pain-like behavior
PMC8551327 (2021)Bone CancerEnhanced Kcc2 expression; restored GABA function

Neurodegenerative Diseases

This compound has shown promise in enhancing motor neuron survival in ALS models. It was found to prolong the survival of human motor neurons derived from ALS patients' induced pluripotent stem cells (iPSCs), outperforming other compounds previously tested .

Table 2: this compound's Efficacy in ALS Models

StudyModelOutcome
Yao et al. (2013)ALS iPSCsIncreased survival of motor neurons
HSCI Study (2024)Mouse Motor NeuronsSignificant neuron survival increase

Cancer Therapy

This compound has been investigated as a potential enhancer of temozolomide (TMZ), a common treatment for glioblastoma multiforme (GBM). Research indicates that when combined with TMZ, this compound effectively suppresses cell viability and induces apoptosis in GBM cell lines .

Ebola Virus Inhibition

In a novel application, this compound was identified as having dose-dependent efficacy against Ebola virus infection without causing cellular toxicity in human cell lines. This highlights its potential utility beyond traditional cancer therapies .

Q & A

Q. What are the primary molecular targets of Kenpaullone, and how do they influence experimental design in cancer stem cell research?

this compound primarily inhibits cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), but its activity extends to transcriptional modulation of KLF4, a pluripotency factor. In cancer stem cell (CSC) studies, this compound reduces KLF4 mRNA and protein levels within 4 hours of treatment, suppressing downstream targets like p53 and alkaline phosphatase . Methodologically, researchers must account for off-target effects by using selective inhibitors (e.g., Roscovitine for CDK2, LiCl for GSK-3β) and validate findings with siRNA knockdowns .

Q. How does this compound modulate KLF4 expression in different cellular contexts, and what methodological considerations are essential?

KLF4 downregulation by this compound is cell-type-dependent. In breast cancer cells, KLF4 suppression occurs transcriptionally within 4 hours, reducing CD44+/CD24- CSCs and inhibiting migration . However, in induced pluripotent stem (iPS) cell reprogramming, KLF4 expression is unaffected, suggesting context-specific mechanisms . Researchers should optimize treatment duration (short-term vs. multi-day exposure) and employ complementary assays like promoter-reporter systems and flow cytometry .

Q. What in vitro and in vivo models validate this compound’s role in mitigating cisplatin-induced ototoxicity?

this compound protects against cisplatin-induced hearing loss in zebrafish, mice, and rats via transtympanic injection, preserving outer hair cells and reducing reactive oxygen species (ROS). Key metrics include auditory brainstem response (ABR) thresholds and caspase 3/7 activity assays .

Q. What biochemical assays are critical for confirming this compound’s kinase inhibition in experimental settings?

Kinase inhibition assays (e.g., CDK1/cyclin B IC50 profiling) and cell-cycle analysis (flow cytometry) are essential. Evidence of downstream effects, such as cyclin D1 depletion or p53 downregulation, should complement these assays .

Q. What structural features of this compound enhance its kinase inhibitory activity?

Electron-withdrawing substituents at the C-9 position (e.g., bromo, nitro, or trifluoromethyl groups) improve CDK1/cyclin B inhibition. Derivatives like alsterpaullone (9-nitro substitution) exhibit 10-fold greater potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on KLF4 expression?

Discrepancies arise from differences in cellular models (cancer vs. iPS cells) and treatment timing. In breast cancer, KLF4 downregulation peaks at 4 hours , whereas iPS studies measure KLF4 after days . Use time-course experiments, KLF4 promoter assays, and cross-validate with KLF4-knockout models .

Q. What strategies differentiate CDK2 and GSK-3β-mediated effects in this compound-treated models?

Combine this compound with pathway-specific inhibitors: Roscovitine (CDK2) or LiCl (GSK-3β). For example, in microglia, this compound’s suppression of LPS-induced COX-2 is CDK2-dependent, validated by Roscovitine co-treatment .

Q. How can high-content screening platforms optimize this compound’s mitophagy-modulating effects?

Use mitochondrial reporters (e.g., parkin-GFP) and machine learning for multi-parameter analysis. Screen siRNA libraries to identify synergistic targets like UBE2N, and validate with live-cell imaging in microfluidic systems .

Q. How does this compound administration timing influence its otoprotective efficacy?

Pre-treatment with this compound 24 hours before cisplatin exposure maximizes protection in mice, as shown by preserved ABR thresholds. Pharmacokinetic studies suggest transient CDK2 inhibition is sufficient to block ROS accumulation .

Q. What combinatorial approaches enhance this compound’s efficacy in B-cell lymphoma?

Co-treatment with Doxorubicin synergistically increases apoptosis in B-NHL cells by downregulating Bcl-2. Validate with Annexin V/PI staining and transcriptomic analysis of KLF4/YY1 pathways .

Methodological Recommendations

  • Controls : Include DMSO-treated controls and genetic knockdowns (e.g., shRNA for KLF4 or CDK2).
  • Dosage : Use 5–10 μM for cellular reprogramming and 10–20 μM for CSC suppression .
  • Validation : Pair kinase assays with functional readouts (e.g., colony formation, wound healing).

For conflicting data, prioritize cell-type-specific protocols and temporal resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kenpaullone
Reactant of Route 2
Kenpaullone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.